molecular formula C17H18BrNO2S B2636442 (2-Bromo-5-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396717-98-8

(2-Bromo-5-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No. B2636442
CAS RN: 1396717-98-8
M. Wt: 380.3
InChI Key: HODQGPNSXUGAQQ-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that exhibits promising pharmacological properties, making it a desirable target for drug discovery and development.

Scientific Research Applications

GPR7 Antagonists Development The exploration of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) has led to the synthesis of a series of compounds. These efforts aim to identify potential therapeutic agents by modifying and evaluating different substituents to achieve subnanomolar potencies. The research highlights the discovery of potent antagonists through high-throughput screening and subsequent optimization, marking a significant step in the development of GPR7-targeted treatments. The process includes evaluating functional and binding assay potencies to identify compounds with high efficacy (Romero et al., 2012).

Neuroprotective Activities A series of aryloxyethylamine derivatives were synthesized and evaluated for their neuroprotective effects against glutamate-induced cell death in PC12 cells and anti-ischemic activity in mice. This research provides a foundation for the development of new anti-ischemic stroke agents, showcasing the potential of these compounds as neuroprotective agents. The study also presents basic structure–activity relationships, contributing to the understanding of how these compounds protect against neuronal damage (Zhong et al., 2020).

Antiviral and Pharmacokinetic Behaviour The synthesis and characterization of novel compounds, followed by molecular docking studies, aim to understand their antiviral activity and pharmacokinetic behavior. This research demonstrates the potential of these synthesized compounds in addressing viral infections, providing insights into their interactions and efficacy. Through density functional theory (DFT) calculations and molecular docking, the study explores the stability, charge transfer, and interaction of these compounds with viral proteins, contributing valuable information for the development of antiviral agents (FathimaShahana & Yardily, 2020).

In Vitro Antimicrobial Activity The synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities highlight the antimicrobial potential of these compounds. This research is significant in the quest for new antimicrobial agents, especially in the face of rising antibiotic resistance. The study identifies compounds with promising antimicrobial activities, offering a pathway for further investigation and potential therapeutic applications (Mallesha & Mohana, 2014).

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-21-13-4-5-15(18)14(11-13)17(20)19-8-6-12(7-9-19)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODQGPNSXUGAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

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